molecular formula C11H14BrFO B8001811 4-Bromo-2-fluoro-1-(pentyloxy)benzene CAS No. 127326-78-7

4-Bromo-2-fluoro-1-(pentyloxy)benzene

Cat. No.: B8001811
CAS No.: 127326-78-7
M. Wt: 261.13 g/mol
InChI Key: FCYFSULPHRADAI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-2-fluoro-1-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-6-5-9(12)8-10(11)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFSULPHRADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286639
Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
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Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127326-78-7
Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
Source CAS Common Chemistry
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Record name 4-Bromo-2-fluoro-1-(pentyloxy)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-1-(pentyloxy)-benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(pentyloxy)benzene typically involves the reaction of 4-bromo-2-fluorophenol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 4-Bromo-2-fluoro-1-(pentyloxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve distillation, crystallization, or other separation techniques to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(pentyloxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-2-fluoro-1-(pentyloxy)benzene serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique structural features that allow for selective reactivity.

Pharmaceutical Development

The compound has been explored for its potential in drug development. Its derivatives are synthesized to evaluate their biological activity against specific targets, including enzymes and receptors involved in disease processes. Research indicates that compounds derived from this structure exhibit promising pharmacological properties .

Material Science

In material science, this compound is investigated for its role in developing advanced materials, including liquid crystals and polymers. The presence of bromine and fluorine enhances the thermal stability and optical properties of materials, making them suitable for electronic applications .

Case Studies

StudyApplicationFindings
Pharmaceutical Research Synthesis of Anticancer AgentsDerivatives of 4-Bromo-2-fluoro-1-(pentyloxy)benzene showed significant inhibition of cancer cell proliferation in vitro .
Material Science Liquid Crystal DisplaysCompounds with similar structures were found to exhibit favorable alignment properties for LCD applications .
Environmental Chemistry Pesticide DevelopmentThe compound's derivatives were tested for their efficacy as environmentally friendly pesticides with reduced toxicity .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pentyloxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-2-fluoro-1-(pentyloxy)benzene
  • Molecular Formula : C₁₁H₁₄BrFO
  • SMILES : CCCCCCOC₁=C(C=C(C=C₁)Br)F
  • InChIKey : FCYFSULPHRADAI-UHFFFAOYSA-N
  • CAS Number : 821-886-2

Structural Features: This compound is a halogenated aromatic ether featuring a bromine atom at the para position, a fluorine atom at the ortho position relative to the ether oxygen, and a pentyloxy chain (C₅H₁₁O) at the meta position.

Physicochemical Data :

  • Collision Cross-Sections (CCS) :
Ion Adduct m/z CCS (Ų)
[M+H]⁺ 261.028 152.9
[M+Na]⁺ 283.010 156.2
[M+NH₄]⁺ 278.055 157.5
[M-H]⁻ 259.014 152.7

Note: Experimental data on melting/boiling points, solubility, and bioactivity are currently unavailable in the literature .

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Activity Reference
4-Bromo-2-fluoro-1-(pentyloxy)benzene C₁₁H₁₄BrFO Br (C4), F (C2), -OC₅H₁₁ (C1) 261.13 High lipophilicity; CCS: 152.9 Ų
4-Bromo-2-fluoro-1-(n-propoxy)benzene C₉H₉BrFO Br (C4), F (C2), -OC₃H₇ (C1) 230.07 Shorter alkoxy chain; lower MW
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O Br (C4), F (C2), -OCF₃ (C1) 259.00 Enhanced electronegativity; BP: 161–162°C
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₂BrO₂ Br (C2), -OCH₃ (C1), -OBn (C4) 291.15 Bulky benzyl group; crystalline solid
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ Br (C4), -OCH₃ (C2), -OCH₂OCH₃ (C1) 247.09 Dual ether groups; polar

Influence of Alkoxy Chain Length

  • Pentyloxy vs. Shorter Chains :
    The pentyloxy group in the target compound increases lipophilicity compared to analogs like 4-bromo-2-fluoro-1-(n-propoxy)benzene (C₃ chain) . Longer alkoxy chains generally reduce water solubility but enhance membrane permeability, which is critical in drug design.

  • Biological Activity Trends :
    Evidence from antiproliferative studies on MVECs suggests that alkoxy-substituted compounds with 3-chloropropoxy groups exhibit higher activity than ethoxy or pentyloxy variants . While direct data for the target compound is lacking, this implies that chain flexibility and electron-withdrawing substituents (e.g., Cl) may enhance bioactivity.

Electronic Effects of Substituents

  • Trifluoromethoxy vs. Pentyloxy : Replacing the pentyloxy group with a trifluoromethoxy group (as in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) introduces strong electron-withdrawing effects, lowering the electron density of the aromatic ring. This alters reactivity in electrophilic substitution reactions and may influence binding affinity in medicinal chemistry applications .

Biological Activity

4-Bromo-2-fluoro-1-(pentyloxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, as well as a pentyloxy group, suggests diverse interactions with biological systems. This article explores the biological activity of 4-Bromo-2-fluoro-1-(pentyloxy)benzene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Bromo-2-fluoro-1-(pentyloxy)benzene is C12H14BrF. Its structure includes:

  • A bromine atom at the para position.
  • A fluorine atom at the meta position.
  • A pentyloxy group attached to the aromatic ring.

This combination of substituents may influence the compound's lipophilicity and reactivity, thereby affecting its biological interactions.

Mechanisms of Biological Activity

4-Bromo-2-fluoro-1-(pentyloxy)benzene is believed to exert its biological effects through several mechanisms:

  • Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances electrophilic character, allowing the compound to participate in substitution reactions with nucleophiles in biological systems.
  • Interaction with Biomolecules : The pentyloxy group may facilitate hydrophobic interactions with lipid membranes or proteins, potentially affecting membrane fluidity and protein function.
  • Oxidative Stress Modulation : Compounds with halogenated aromatic structures can influence oxidative stress pathways, which may lead to cellular damage or protective effects depending on the context.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. Studies have demonstrated that 4-Bromo-2-fluoro-1-(pentyloxy)benzene shows activity against various bacterial strains. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been noted, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies have shown that it can inhibit cancer cell proliferation in vitro. The mechanism may involve inducing apoptosis or disrupting cell cycle progression in cancer cells.

Neuropharmacological Effects

Given its interaction with neurotransmitter systems, 4-Bromo-2-fluoro-1-(pentyloxy)benzene may influence neuropharmacological pathways. It has been investigated for its potential as a muscarinic acetylcholine receptor antagonist, which could have implications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-Bromo-2-fluoro-1-(pentyloxy)benzene:

  • Study on Antimicrobial Activity : A comparative analysis showed that halogenated benzene derivatives exhibited varying degrees of antibacterial activity depending on their substituent groups. The study highlighted that compounds with both bromine and fluorine had enhanced efficacy against resistant bacterial strains .
  • Anticancer Research : In vitro studies demonstrated that related halogenated compounds could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that 4-Bromo-2-fluoro-1-(pentyloxy)benzene might share similar mechanisms .
  • Neuropharmacological Investigations : Research into muscarinic receptor antagonists revealed that structural modifications can significantly impact receptor affinity and selectivity. The unique positioning of bromine and fluorine in this compound may enhance its interaction with these receptors .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalPotential muscarinic antagonist

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